molecular formula C20H17N3O2S B11129731 4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11129731
M. Wt: 363.4 g/mol
InChI Key: GUHNAYORKVCRPB-UHFFFAOYSA-N
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Description

4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzamide moiety. These structural features contribute to its diverse chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide with methoxy-substituted reagents under basic conditions. For instance, [11C]methyl trifluoromethanesulfonate ([11C]MeOTf) can be used in an automated system, where it is trapped in an acetone solution containing the precursor and sodium hydroxide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as the δ-subunit-containing GABA type A receptors. This interaction modulates the inhibitory neurotransmission in the central nervous system, which can have therapeutic implications for conditions like anxiety, epilepsy, and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with δ-subunit-containing GABA type A receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-methoxy-N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H17N3O2S/c1-13-5-3-11-23-18(13)21-17(16-6-4-12-26-16)19(23)22-20(24)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3,(H,22,24)

InChI Key

GUHNAYORKVCRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4

Origin of Product

United States

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